![molecular formula C24H31NO B13779378 N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German] CAS No. 6605-97-6](/img/structure/B13779378.png)
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether is a complex organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a unique structure with an ethyl group, a norgranatanol moiety, and a 2-methyl-benzhydryl group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether typically involves multi-step organic reactions. One common method includes the alkylation of norgranatanol with ethyl halides under basic conditions. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency. Catalysts such as potassium carbonate or sodium hydride are often used to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether
- N-Propyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether
- N-Butyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether
Uniqueness
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether stands out due to its specific ethyl group, which imparts unique chemical and physical properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6605-97-6 |
|---|---|
Formule moléculaire |
C24H31NO |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
9-ethyl-3-[(2-methylphenyl)-phenylmethoxy]-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C24H31NO/c1-3-25-20-13-9-14-21(25)17-22(16-20)26-24(19-11-5-4-6-12-19)23-15-8-7-10-18(23)2/h4-8,10-12,15,20-22,24H,3,9,13-14,16-17H2,1-2H3 |
Clé InChI |
LMDNAFGKUWIQOI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2CCCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



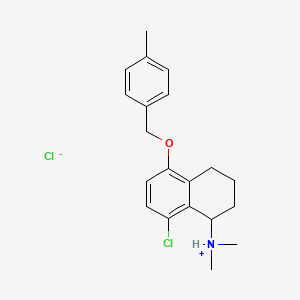
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
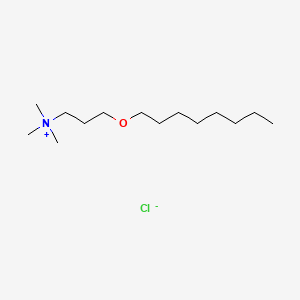

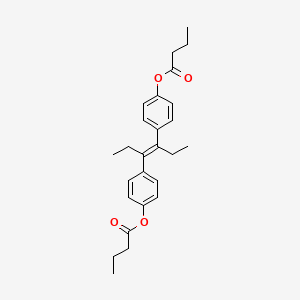
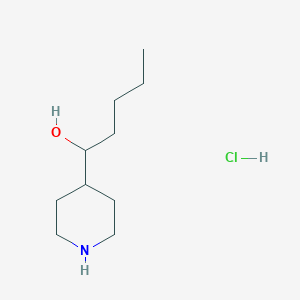


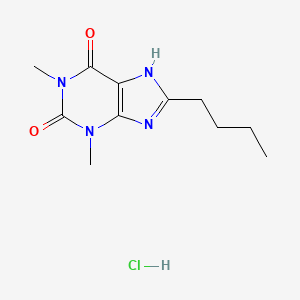
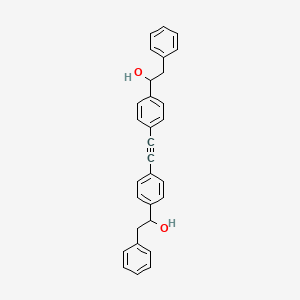
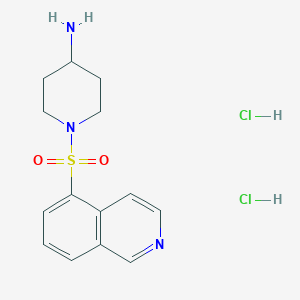

![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
